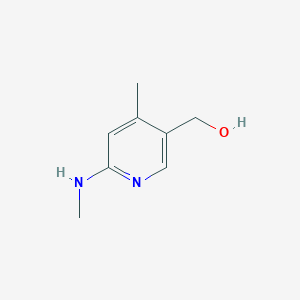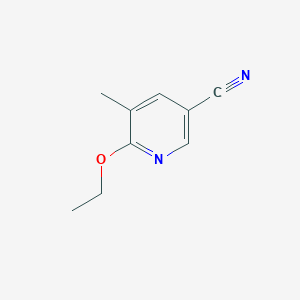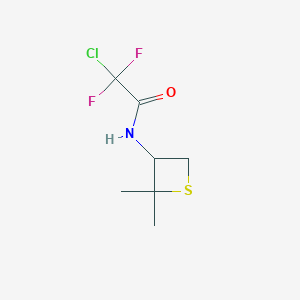![molecular formula C8H7N3O3 B13009019 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid typically involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. The synthetic route includes a series of reactions such as cyclization and functional group transformations . Industrial production methods focus on optimizing yield and purity, often involving multi-step processes and the use of advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in regulating cellular processes.
Medicine: It is being investigated for its antiviral and anticancer properties, particularly in the development of drugs like remdesivir.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various signaling pathways within the cell. This inhibition can lead to the suppression of viral replication or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares the triazine ring structure and is used in the synthesis of various pharmaceuticals.
Remdesivir: An antiviral drug that contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used to treat COVID-19.
Brivanib Alaninate: An anticancer drug that also features a pyrrolo[2,1-f][1,2,4]triazine structure.
These compounds highlight the versatility and potential of the pyrrolo[2,1-f][1,2,4]triazine scaffold in drug development and other applications .
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-hydroxy-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetic acid |
InChI |
InChI=1S/C8H7N3O3/c12-7(8(13)14)5-1-2-11-6(5)3-9-4-10-11/h1-4,7,12H,(H,13,14) |
InChI Key |
BVVUIBIKTVUMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C(C(=O)O)O)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)




![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)

